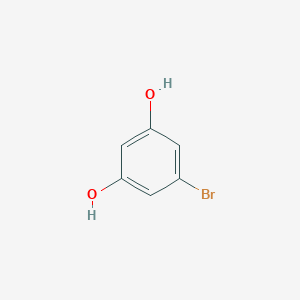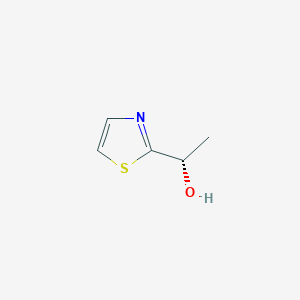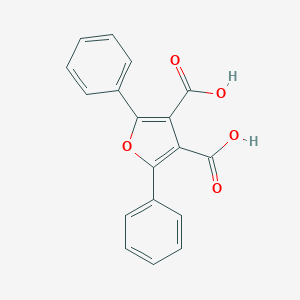
2,5-Diphenylfuran-3,4-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diphenylfuran-3,4-dicarboxylic acid is an organic compound belonging to the class of 2,5-diphenylfurans. These compounds are characterized by a furan ring substituted with phenyl groups at the 2- and 5-positions. The chemical formula of this compound is C18H12O5, and it has a molecular weight of 308.28 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenylfuran-3,4-dicarboxylic acid typically involves the condensation of 1,2-carbonyl compounds such as glyoxal trimer dihydrate, diethyl oxalate, or benzil with dimethyl diglycolate. This reaction is carried out in cyclohexane in the presence of potassium hydroxide (KOH) and requires refluxing for 6 to 8 hours. The yields of this reaction range from 73.4% to 98.6% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
2,5-Diphenylfuran-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2,5-Diphenylfuran-3,4-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 2,5-Diphenylfuran-3,4-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit metallo-beta-lactamase enzymes, which are involved in antibiotic resistance. The compound’s structure allows it to bind to the active site of these enzymes, thereby preventing their activity .
類似化合物との比較
Similar Compounds
Furan-2,5-dicarboxylic acid: A bio-based platform chemical used in the synthesis of polyesters.
3,4-Dihydroxyfuran-2,5-dicarboxylic acid: Another derivative with different functional groups.
Uniqueness
2,5-Diphenylfuran-3,4-dicarboxylic acid is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its ability to inhibit metallo-beta-lactamase enzymes sets it apart from other similar compounds .
特性
CAS番号 |
19799-49-6 |
|---|---|
分子式 |
C18H12O5 |
分子量 |
308.3 g/mol |
IUPAC名 |
2,5-diphenylfuran-3,4-dicarboxylic acid |
InChI |
InChI=1S/C18H12O5/c19-17(20)13-14(18(21)22)16(12-9-5-2-6-10-12)23-15(13)11-7-3-1-4-8-11/h1-10H,(H,19,20)(H,21,22) |
InChIキー |
QPKYPOMZPFDBEZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=C(O2)C3=CC=CC=C3)C(=O)O)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=C(O2)C3=CC=CC=C3)C(=O)O)C(=O)O |
Key on ui other cas no. |
19799-49-6 |
同義語 |
2,5-diphenylfuran-3,4-dicarboxylic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-[2-(5-methyl-2,4-dioxopyrimidin-1-yl)propanoylamino]propanoic acid](/img/structure/B24734.png)
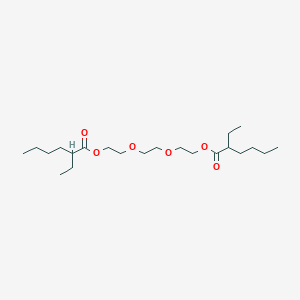
![Ethanol, 2-[(2-pyridinylmethylene)imino]-(9CI)](/img/structure/B24738.png)
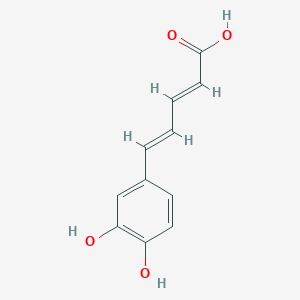
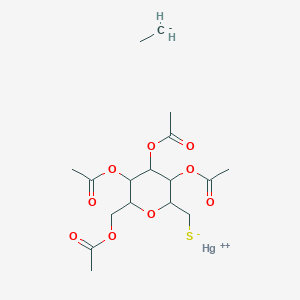
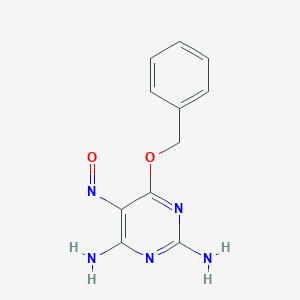
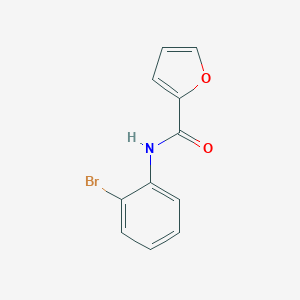
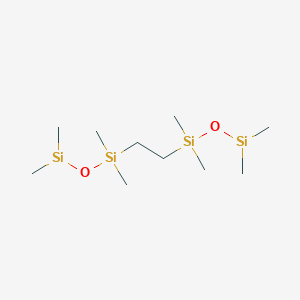
![3-Methylfuro[3,2-b]pyridine](/img/structure/B24747.png)
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B24752.png)
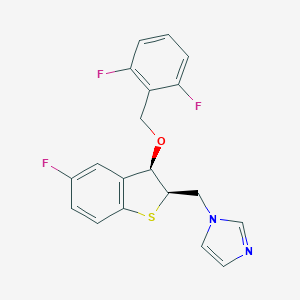
![[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate](/img/structure/B24755.png)
